molecular formula C15H24N2O17P2 B1216138 Galactose-uridine-5'-diphosphate CAS No. 2956-16-3

Galactose-uridine-5'-diphosphate

Número de catálogo B1216138
Número CAS: 2956-16-3
Peso molecular: 566.3 g/mol
Clave InChI: HSCJRCZFDFQWRP-ABVWGUQPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Synthesis Analysis

UDP-Gal is synthesized through a well-coordinated enzymatic process. Initially, UDP-glucose (UDP-Glc) is converted into UDP-Gal by the action of UDP-galactose 4-epimerase (GalE), which demonstrates a unique enzymological, chemical, and stereochemical behavior, including irreversible binding of NAD, nonstereospecific hydride transfer, and activation by uridine nucleotides (Frey & Hegeman, 2013). Additionally, practical enzyme-based methods have facilitated the synthesis of UDP-Gal on a millimole scale, leveraging galactokinase and Gal-1-P uridyltransferase in conjunction with regenerating systems for ATP and UTP (Heidlas, Lees, & Whitesides, 1992).

Molecular Structure Analysis

The molecular structure of UDP-Gal is complex and pivotal for its function in biochemical pathways. Galactose-1-phosphate uridylyltransferase, involved in the Leloir pathway of galactose metabolism, showcases the reversible transfer of the uridine monophosphoryl moiety of UDP-Glc to galactose 1-phosphate, forming UDP-Gal. The structure of this enzyme complexed with UDP highlights the intricate molecular interactions facilitating this conversion (Wedekind, Frey, & Rayment, 1995).

Chemical Reactions and Properties

UDP-Gal participates in numerous chemical reactions, acting as a galactosyl donor in the synthesis of glycoconjugates. The enzyme galactosyltransferase, which requires UDP-Gal as a substrate, demonstrates significant activity in both normal and pathological conditions, such as in ovarian cancer, where its activity correlates with tumor progression (Bhattacharya, Chatterjee, & Barlow, 1976).

Physical Properties Analysis

The physical properties of UDP-Gal, such as solubility, stability, and reactivity, are influenced by its molecular structure. These properties are essential for its biological functions and its interaction with various enzymes and substrates.

Chemical Properties Analysis

The chemical properties of UDP-Gal, including its reactivity with specific enzymes and its role as a substrate in enzymatic reactions, underscore its importance in metabolic pathways. Its synthesis and conversion to other nucleotide sugars, facilitated by enzymes like UDP-galactose 4-epimerase, highlight the dynamic nature of UDP-Gal in cellular processes (Frey & Hegeman, 2013).

Aplicaciones Científicas De Investigación

1. Cancer Research

  • Galactosyltransferase Activity in Ovarian Cancer : Increased activity of uridine 5'-diphosphate-galactose:glycoprotein galactosyltransferase was found in ovarian epithelial adenocarcinomas compared to normal ovaries. This enzyme, requiring Mn2+ and Triton X-100, correlates with tumor volume and clinical status in ovarian cancer patients, indicating its potential as a marker for tumor progression and therapeutic response (Bhattacharya, Chatterjee, & Barlow, 1976).

2. Biochemical Studies

  • Transformation of UDP-Glucose to UDP-Galactose : The enzyme from S. fragilis can convert uridine diphosphate glucose (UDPG) to about 25% of a compound containing galactose, identified as uridine diphosphate galactose (UDP-Galactose). This discovery is significant for understanding the mechanism of UDPG action (Leloir, 1951).

  • Enzymatic Conversion in Galactose Metabolism : Studies on uridine-diphosphate-glucose (UDPG) have shown its role in the enzymatic conversion to uridine-5'-phosphate and its involvement in the Leloir pathway of galactose metabolism (Paladini & Leloir, 1952).

Direcciones Futuras

Recent studies suggest a potential role for UDP-Glucose as a signaling molecule in plants . Following the changes in gene expression and metabolite levels after exogenous UDP-Glc application will shed light on the potential activation of signaling pathways that translate this signal to plant metabolism and physiological adaptation .

Análisis Bioquímico

Biochemical Properties

Galactose-uridine-5’-diphosphate is involved in the Leloir pathway, where it acts as a substrate for the enzyme uridine diphosphate-galactose-4-epimerase. This enzyme catalyzes the conversion of galactose-uridine-5’-diphosphate to glucose-uridine-5’-diphosphate, a rate-limiting step in polysaccharide biosynthesis . Additionally, galactose-uridine-5’-diphosphate interacts with galactosyltransferases, which transfer galactose residues to proteins and lipids, forming glycoproteins and glycolipids .

Cellular Effects

Galactose-uridine-5’-diphosphate influences various cellular processes, including cell growth, differentiation, and communication. It is essential for the synthesis of glycoproteins and glycolipids, which are involved in cell signaling pathways and cellular metabolism . The compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, galactose-uridine-5’-diphosphate exerts its effects through binding interactions with enzymes such as uridine diphosphate-galactose-4-epimerase and galactosyltransferases . These interactions facilitate the transfer of galactose residues to target molecules, influencing enzyme activity and gene expression. The compound also plays a role in enzyme inhibition or activation, depending on the specific biochemical context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of galactose-uridine-5’-diphosphate can change over time due to its stability and degradation. Studies have shown that the compound remains stable under specific conditions, but prolonged exposure to certain environmental factors can lead to its degradation . Long-term effects on cellular function include alterations in glycosylation patterns and changes in cell signaling pathways.

Dosage Effects in Animal Models

The effects of galactose-uridine-5’-diphosphate vary with different dosages in animal models. Low doses of the compound have been shown to enhance glycosylation and improve cellular function, while high doses can lead to toxic effects and adverse reactions . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving desired biochemical outcomes.

Metabolic Pathways

Galactose-uridine-5’-diphosphate is involved in several metabolic pathways, including the Leloir pathway and glycosylation processes . It interacts with enzymes such as uridine diphosphate-galactose-4-epimerase and galactosyltransferases, which play key roles in the synthesis of polysaccharides and glycoproteins . The compound also affects metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, galactose-uridine-5’-diphosphate is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can participate in glycosylation reactions and other biochemical processes. The compound’s distribution is influenced by its binding affinity to various cellular components.

Subcellular Localization

Galactose-uridine-5’-diphosphate is localized to specific subcellular compartments, including the cytoplasm and Golgi apparatus . Targeting signals and post-translational modifications direct the compound to these compartments, where it can exert its biochemical effects. The subcellular localization of galactose-uridine-5’-diphosphate is crucial for its activity and function in glycosylation and other cellular processes.

Propiedades

IUPAC Name

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O17P2/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25)/t5-,6-,8+,9-,10+,11-,12-,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSCJRCZFDFQWRP-ABVWGUQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O17P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60903962
Record name Uridine diphosphate galactose
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Molecular Weight

566.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Disodium salt: White powder; [Sigma-Aldrich MSDS], Solid
Record name Uridine diphosphate galactose
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Record name Uridine diphosphategalactose
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CAS RN

2956-16-3
Record name UDP-Galactose
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Record name Uridine diphosphate galactose
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Record name Galactose-uridine-5'-diphosphate
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Record name Uridine diphosphate galactose
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Record name URIDINE 5'-DIPHOSPHOGALACTOSE
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Record name Uridine diphosphategalactose
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URL http://www.hmdb.ca/metabolites/HMDB0000302
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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